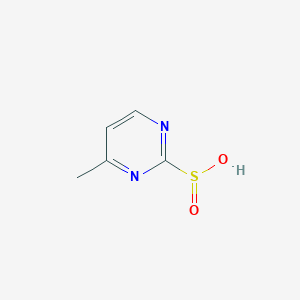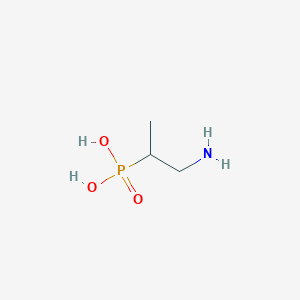
(1-Aminopropan-2-yl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Aminopropan-2-yl)phosphonic acid is an organophosphorus compound with the molecular formula C3H10NO3P It is characterized by the presence of an amino group and a phosphonic acid group attached to a propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (1-Aminopropan-2-yl)phosphonic acid can be synthesized through several methods. One common approach involves the reaction of 2-amino-1-propanol with phosphorus trichloride, followed by hydrolysis. The reaction typically proceeds as follows: [ \text{NH}_2\text{CH}_2\text{CH}(\text{OH})\text{CH}_3 + \text{PCl}_3 \rightarrow \text{NH}_2\text{CH}_2\text{CH}(\text{PCl}_2)\text{CH}_3 ] [ \text{NH}_2\text{CH}_2\text{CH}(\text{PCl}_2)\text{CH}_3 + \text{H}_2\text{O} \rightarrow \text{NH}_2\text{CH}_2\text{CH}(\text{PO}_3\text{H}_2)\text{CH}_3 ]
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: (1-Aminopropan-2-yl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The phosphonic acid group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or phosphonic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
(1-Aminopropan-2-yl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organophosphorus compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bone diseases due to its structural similarity to bisphosphonates.
Industry: It is utilized in the production of flame retardants, corrosion inhibitors, and as a chelating agent in various industrial processes.
Wirkmechanismus
The mechanism by which (1-Aminopropan-2-yl)phosphonic acid exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzymes by mimicking the natural substrates or by binding to active sites, thereby blocking the enzyme’s activity. The phosphonic acid group plays a crucial role in these interactions due to its ability to form strong bonds with metal ions and other active site residues.
Vergleich Mit ähnlichen Verbindungen
®-1-Aminopropan-2-yl phosphate: This compound is structurally similar but contains a phosphate group instead of a phosphonic acid group.
Hydroxy- and Amino-Phosphonates: These compounds share the phosphonate backbone but differ in the presence of hydroxyl or additional amino groups.
Uniqueness: (1-Aminopropan-2-yl)phosphonic acid is unique due to its specific combination of an amino group and a phosphonic acid group, which imparts distinct chemical and biological properties. Its ability to form strong coordination complexes and its potential therapeutic applications set it apart from other similar compounds.
Eigenschaften
Molekularformel |
C3H10NO3P |
|---|---|
Molekulargewicht |
139.09 g/mol |
IUPAC-Name |
1-aminopropan-2-ylphosphonic acid |
InChI |
InChI=1S/C3H10NO3P/c1-3(2-4)8(5,6)7/h3H,2,4H2,1H3,(H2,5,6,7) |
InChI-Schlüssel |
GLXJLHFGUYPSHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl (1R,5S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride](/img/structure/B13121324.png)

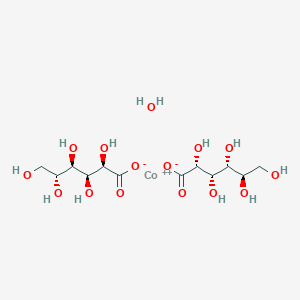
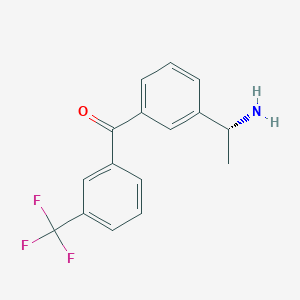
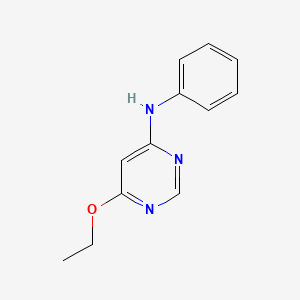
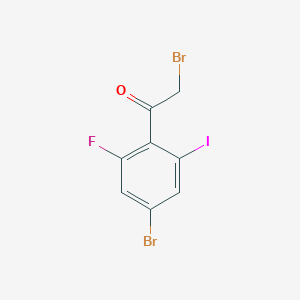
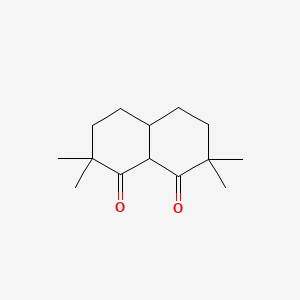

![Rel-(1R,5R)-1-(p-tolyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13121355.png)
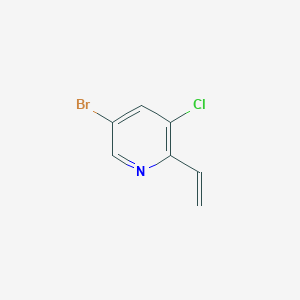
![1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-[tris(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxy)methoxy]heptane](/img/structure/B13121358.png)
